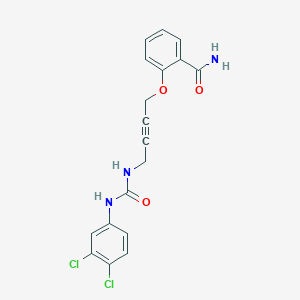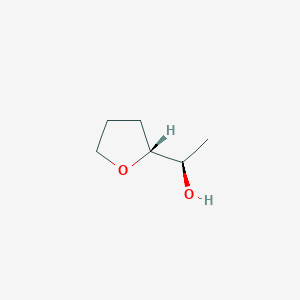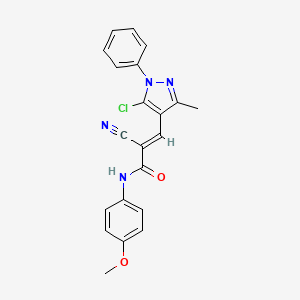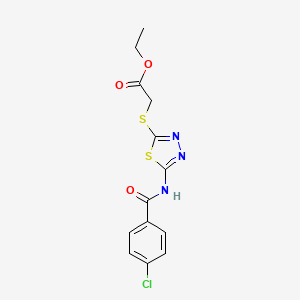![molecular formula C17H10Cl2FN5O B2726482 6-[(3,4-Dichlorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 863019-54-9](/img/structure/B2726482.png)
6-[(3,4-Dichlorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are known to have biological activity and are used in cancer treatment . They are part of a larger class of compounds known as pyrido[2,3-d]pyrimidines, which exhibit a wide range of biological activities .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of these compounds is complex and involves several functional groups. For example, the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety can lead to cyclization, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Chemical Reactions Analysis
The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound 6-[(3,4-Dichlorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one, part of a broader category of triazolopyrimidines, has been explored for its synthesis methodologies and structural characterization. Research into similar compounds has led to the development of new pyrimidine derivatives, including pyrano[2,3-d]pyrimidines and triazolopyrimidines, with varying applications in medicinal chemistry. These compounds have been synthesized through reactions involving a variety of reagents, showcasing the versatility of triazolopyrimidines as a scaffold for chemical modifications (El-Agrody et al., 2001).
Anticancer Properties
A significant area of research on triazolopyrimidines has focused on their anticancer properties. Studies have demonstrated that certain triazolopyrimidine derivatives exhibit unique mechanisms of action, such as tubulin polymerization inhibition, without binding competitively with paclitaxel. This mechanism is distinct and suggests a potential route to overcome resistance attributed to multidrug resistance transporter proteins. These findings have prompted further investigations into their efficacy in tumor growth inhibition in various models (Zhang et al., 2007).
Antimicrobial and Anti-inflammatory Activities
Triazolopyrimidine derivatives have also been evaluated for their antimicrobial and anti-inflammatory activities. Some derivatives have shown potential as anti-inflammatory and analgesic agents, contributing to the pool of candidates for new therapeutic agents in these categories (Farag et al., 2012). Additionally, the synthesis of novel pyrimidine derivatives has been explored for their antibacterial activities, suggesting a broad spectrum of biological applications for these compounds (Lahmidi et al., 2019).
Antimalarial Effects
Research into triazolopyrimidines has extended into their antimalarial effects. Derivatives have been synthesized and tested against Plasmodium berghei in mice, demonstrating antimalarial activity. This line of investigation highlights the potential for triazolopyrimidines in the development of new antimalarial therapies (Werbel et al., 1973).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-[(3,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2FN5O/c18-13-6-1-10(7-14(13)19)8-24-9-21-16-15(17(24)26)22-23-25(16)12-4-2-11(20)3-5-12/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLULFEYCEUJIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3,4-Dichlorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2726404.png)
![5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2726405.png)

![2-(2,5-Dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2726409.png)


![1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2726412.png)
![3-[(Dimethylamino)methyl]octan-2-one](/img/structure/B2726414.png)
![N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine](/img/structure/B2726417.png)
![[(12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetic acid](/img/structure/B2726418.png)


![[3-(Difluoromethoxy)-5-methylthiophen-2-yl]-(1,2,5-dithiazepan-5-yl)methanone](/img/structure/B2726422.png)